

Application Notes and Protocols: Palladium-Catalyzed Asymmetric Allylic Alkylation of Cyclohexanone Enolates

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Compound of Interest		
Compound Name:	2-Allylcyclohexanone	
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The palladium-catalyzed asymmetric allylic alkylation (AAA) of cyclohexanone enolates is a powerful and versatile method for the stereoselective construction of α -chiral cyclohexanones. These motifs are valuable building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals. This document provides an overview of the primary strategies, key experimental data, and detailed protocols for performing this transformation.

Two principal strategies have emerged for this reaction: the direct alkylation of pre-formed metal enolates and the decarboxylative allylic alkylation of allyl enol carbonates. The latter, often referred to as the Tsuji-Trost reaction, has gained significant traction due to its milder, neutral reaction conditions that circumvent issues associated with enolate scrambling.[1][2][3]

Key Strategies and Data Presentation Direct Asymmetric Allylic Alkylation of Pre-formed Enolates

This classical approach involves the deprotonation of cyclohexanone with a strong base to form a lithium or magnesium enolate, which is then subjected to a palladium catalyst with a chiral ligand in the presence of an allylic electrophile.[4][5] The choice of ligand is crucial for achieving high enantioselectivity.



Table 1: Asymmetric Allylic Alkylation of Pre-formed Cyclohexanone Enolates

Entry	Cycloh exano ne Derivat ive	Allylic Electro phile	Cataly st/Liga nd	Base	Solven t	Yield (%)	ee (%)	Refere nce
1	Cyclohe xanone	Allyl acetate	[Pd(π- allyl)Cl] ₂ / (R,R)- Trost Ligand	LDA	THF	85	94	[5]
2	2- Methylc yclohex anone	Allyl acetate	[Pd(π- allyl)Cl] ₂ / Ligand 4	LDA (2 equiv), Me₃Sn Cl	DME	95	92	[5]
3	α- Tetralon e	Allyl acetate	[Pd(π- allyl)Cl] ₂ / Ligand 4	LDA (2 equiv), Me₃Sn Cl	DME	98	96	[5]

Ligand 4 in Table 1 is a cyclohexyldiamine-derived chiral ligand.

Decarboxylative Asymmetric Allylic Alkylation (DAAA)

The DAAA of allyl enol carbonates is a highly efficient intramolecular approach for the asymmetric synthesis of α -allyl cyclohexanones.[2][3][6][7][8][9] This method generates the enolate and the π -allylpalladium electrophile simultaneously under neutral conditions, which helps to prevent common side reactions associated with pre-formed enolates.[3] The development of phosphinooxazoline (PHOX) ligands has been particularly impactful in this area.[2]



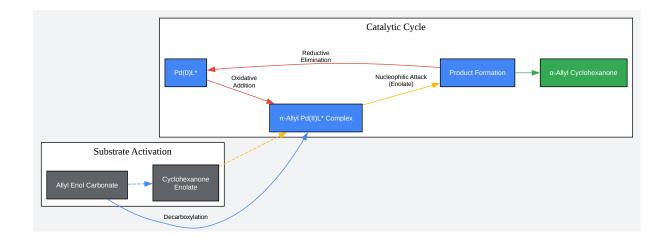
Table 2: Decarboxylative Asymmetric Allylic Alkylation of Cyclohexanone Allyl Enol Carbonates

Entry	Substra te (Allyl Enol Carbon ate of)	Catalyst	Ligand	Solvent	Yield (%)	ee (%)	Referen ce
1	2- Methylcy clohexan one	Pd₂(dba) ³	(S)-t-Bu- PHOX	THF	96	88	[2]
2	2- Methylcy clohexan one	Pd₂(dba) ₃·CHCl₃	(R,R)-L4	Toluene	81	85	[3]
3	2- Phenylcy clohexan one	Pd₂(dba) ₃·CHCl₃	(R,R)-L4	Toluene	91	93	[3]
4	Indanone	Pd2(dba) 3·CHCl3	(R,R)-L4	Toluene	88	>99	[10]
5	Tetralone	Pd₂(dba) ₃·CHCl₃	(R,R)-L4	Toluene	92	97	[3]

L4 in Table 2 is a Trost ligand derivative. dba = dibenzylideneacetone.

Visualizing the Catalytic Cycle and Workflow

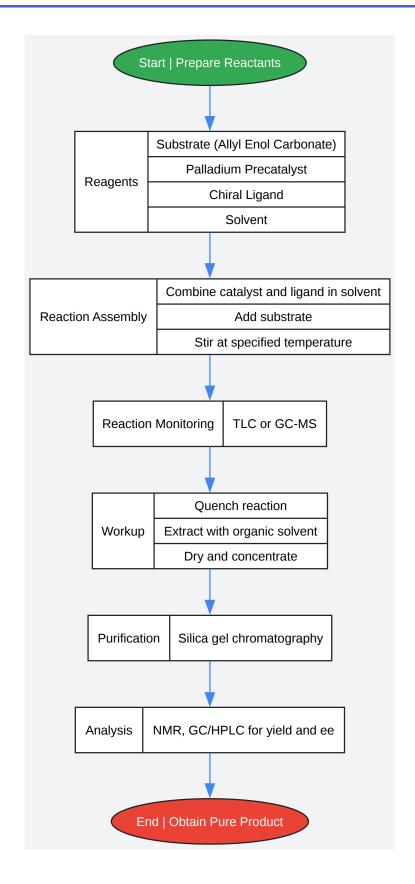




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Caption: Catalytic cycle for the DAAA of cyclohexanone enolates.





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